molecular formula C31H30ClNO4 B14087777 1-(4-Tert-butylphenyl)-7-chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Tert-butylphenyl)-7-chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14087777
M. Wt: 516.0 g/mol
InChI Key: XODMVQGVFSOXLK-UHFFFAOYSA-N
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Description

1-(4-Tert-butylphenyl)-7-chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 1-(4-Tert-butylphenyl)-7-chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The reaction conditions often involve the use of palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Tert-butylphenyl)-7-chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Tert-butylphenyl)-7-chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as in drug development for various diseases.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylphenyl)-7-chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Tert-butylphenyl)-7-chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with similar compounds such as:

  • 1-(4-Tert-butylphenyl)-7-chloro-2-[2-(4-hydroxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 1-(4-Tert-butylphenyl)-7-chloro-2-[2-(4-aminophenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

These compounds share similar structural features but differ in their functional groups, which can lead to differences in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

Molecular Formula

C31H30ClNO4

Molecular Weight

516.0 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-7-chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C31H30ClNO4/c1-18-16-25-23(17-24(18)32)28(34)26-27(20-8-10-21(11-9-20)31(2,3)4)33(30(35)29(26)37-25)15-14-19-6-12-22(36-5)13-7-19/h6-13,16-17,27H,14-15H2,1-5H3

InChI Key

XODMVQGVFSOXLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)C(C)(C)C)CCC5=CC=C(C=C5)OC

Origin of Product

United States

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